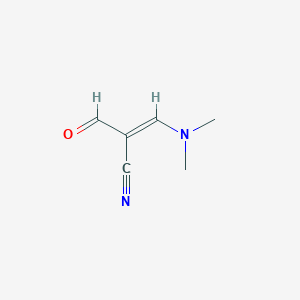

(E)-3-(Dimethylamino)-2-formylacrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

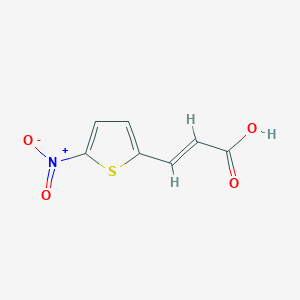

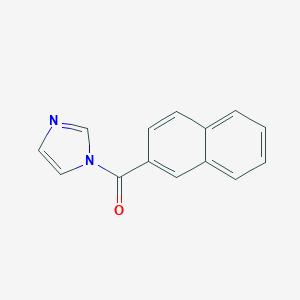

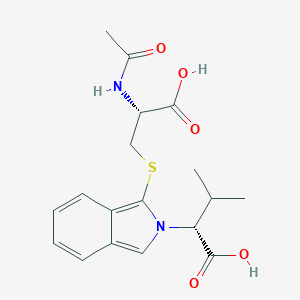

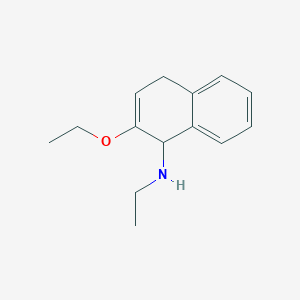

The compound (E)-3-(Dimethylamino)-2-formylacrylonitrile is a derivative of acrylonitrile characterized by the presence of a dimethylamino group and a formyl group attached to the acrylonitrile backbone. The structure of related compounds has been extensively studied, revealing insights into their molecular and electronic characteristics .

Synthesis Analysis

The synthesis of related acrylonitrile derivatives typically involves Knoevenagel condensation reactions. For instance, the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile were obtained through the condensation of 4-(dimethylamino)benzaldehyde with 2-(2,4,6-tribromophenyl)acetonitrile . This method could potentially be adapted for the synthesis of (E)-3-(Dimethylamino)-2-formylacrylonitrile by choosing appropriate starting materials.

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) calculations have been used to investigate the molecular structure of similar compounds. The studies reveal that the bond lengths and angles in these molecules are very similar across isomers, and the geometries adopted by the molecules are influenced by their crystal packing . The molecular structure of (E)-3-(Dimethylamino)-2-formylacrylonitrile would likely exhibit similar characteristics, with the potential for strong polarization of the C≡C bond as indicated by related compounds .

Chemical Reactions Analysis

The reactivity of acrylonitrile derivatives can be influenced by the presence of electron-donating and electron-withdrawing groups. The dimethylamino and formyl groups in (E)-3-(Dimethylamino)-2-formylacrylonitrile would contribute to its reactivity profile, potentially engaging in various chemical reactions. The studies of related compounds have not detailed specific reactions, but the electronic nature of these groups suggests that they could participate in nucleophilic addition or electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives are closely related to their molecular structure. The infrared spectra and ab initio force field calculations of similar compounds indicate that the C≡C bond is strongly polarized, which affects the charge distribution within the molecule . This polarization can influence the compound's solubility, boiling point, and other physical properties. The crystal packing and intermolecular interactions, such as those observed in the Z and E isomers of a related compound, also play a significant role in determining the stability and density of the crystal structure .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis

Isomerism and Molecular Interactions : A study explored the Z/E isomerism of a related compound, highlighting the importance of intermolecular interactions in determining the stability and properties of these isomers. The research provides insight into how subtle changes in molecular structure can significantly impact the physical and chemical properties of acrylonitrile derivatives (Renuka Devi Tammisetti et al., 2018).

Microwave-Assisted Synthesis : Another study demonstrated an efficient, eco-friendly synthesis method for polarized enamines, including derivatives of (E)-3-(Dimethylamino)-2-formylacrylonitrile, utilizing microwave radiation. This approach offers advantages in reaction speed and environmental impact (K. Chanda et al., 2005).

Chemical Reactivity and Derivatives

Reactivity with Amino Compounds : Research into the reactivity of 3-dimethylamino-2-formylpropenenitrile with various amino compounds has led to the synthesis of azomethines and derivatives with potential biological activity. This work underscores the compound's utility as a building block in organic synthesis (M. Jachak et al., 1993).

Fluorescence Properties : A study on the fluorescence improvement of pyridylacrylonitrile by dimethylaminophenyl-substitutions, including (E)-3-(Dimethylamino)-2-formylacrylonitrile derivatives, examined the effect of molecular packing on photochemical behavior. The findings have implications for the design of materials with enhanced optical properties (M. Percino et al., 2013).

Material Science and Biomedical Applications

Polymer Stability : A comparative study on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) and its monomer, including (E)-3-(Dimethylamino)-2-formylacrylonitrile, provided insights into the stability of these compounds under various conditions, which is crucial for their application in material science (P. V. D. Wetering et al., 1998).

Antifouling Membranes : Research on the antifouling properties of zwitterionic ultrafiltration membranes composed of acrylonitrile and sulfobetaine copolymer, incorporating (E)-3-(Dimethylamino)-2-formylacrylonitrile, highlighted the compound's potential in improving membrane technology for water treatment and purification (Qiang Sun et al., 2006).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes information on safe handling and storage procedures.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.

Eigenschaften

IUPAC Name |

(E)-3-(dimethylamino)-2-formylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUXUDNMISMLAO-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C=O)\C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(Dimethylamino)-2-formylacrylonitrile | |

CAS RN |

13974-68-0 |

Source

|

| Record name | NSC128002 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)